Taxumairol B
Description
isolated from the roots of Taxus mairei; structure in first source
Properties
Molecular Formula |
C28H40O12 |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate |
InChI |
InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27+,28+/m0/s1 |
InChI Key |
WJMBBODKITXTJA-HIRGMTDPSA-N |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C |
Synonyms |
2,5,10,13-tetraacetoxy-1,7,9-trihydroxy-4,20-epoxytax-11-ene taxumairol B |
Origin of Product |
United States |
Foundational & Exploratory
Preliminary Biological Activity of Taxumairol B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activity screening of Taxumairol B, a naturally occurring taxoid. The information presented herein is compiled from preclinical studies to facilitate further research and development of this compound as a potential therapeutic agent. This document details its cytotoxic, analgesic, and anti-inflammatory properties, including methodologies for the key experiments and a summary of quantitative data.
Compound Profile
This compound, also referred to in some literature as Tasumatrol B, is a taxane diterpenoid isolated from plants of the Taxus genus. Its chemical structure has been elucidated and is distinct from other taxoids such as Taxamairin B.
Biological Activities
Preliminary screening of this compound has revealed a range of biological activities, with the most notable being its cytotoxic effects against various cancer cell lines, as well as significant analgesic and anti-inflammatory properties observed in in-vivo models.
Cytotoxic Activity
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| A498 | Kidney Carcinoma | 147 |
| HepG2 | Hepatocellular Carcinoma | 19.4 |
| NCI-H226 | Non-Small Cell Lung Cancer | 87 |
| MDR-2780AD | Multidrug-Resistant Ovarian | 152 |
These findings suggest that this compound possesses potential as an anticancer agent, warranting further investigation into its mechanism of action against these and other cancer cell types.
Analgesic Activity
The analgesic potential of this compound was evaluated using the acetic acid-induced writhing test in animal models. This test is a well-established model for screening peripherally acting analgesics. The administration of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes is a measure of analgesic efficacy. Studies have shown that this compound exhibits significant analgesic activity in this model.[2]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated in the carrageenan-induced paw edema model in rats. This in-vivo assay is a standard method for evaluating acute inflammation. Carrageenan injection induces a localized inflammatory response, leading to paw swelling. The reduction in paw volume is indicative of anti-inflammatory activity. Research has indicated that this compound shows significant anti-inflammatory effects in this assay.[2]
Interestingly, a related compound, Taxamairin B, has been shown to exert its anti-inflammatory effects by down-regulating the PI3K/AKT signaling pathway and inhibiting the nuclear translocation of NF-κB in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[3][4][5] This provides a potential avenue for investigating the mechanistic underpinnings of this compound's anti-inflammatory action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further studies.
Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on various human cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (A498, HepG2, NCI-H226, and MDR-2780AD) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or resazurin-based assays. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Acetic Acid-Induced Writhing Test
Objective: To evaluate the peripheral analgesic activity of this compound.
Methodology:
-
Animal Model: Swiss albino mice are typically used for this assay. Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a known analgesic like aspirin or indomethacin), and test groups receiving different doses of this compound. The test compound and controls are administered orally or intraperitoneally.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce the writhing response.
-
Observation: Immediately after the acetic acid injection, the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a defined period (e.g., 15-30 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Grouping and Administration: Similar to the writhing test, animals are divided into control, positive control (e.g., indomethacin), and test groups. The test compound and controls are administered prior to the induction of inflammation.
-
Induction of Edema: A solution of carrageenan (e.g., 1% w/v in saline) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each test group at each time point by comparing the increase in paw volume to that of the control group.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological activity screening of this compound.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Taxumairol B
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Taxumairol B, a significant taxane diterpenoid found in various Taxus species. The method utilizes a C18 column with a gradient elution of acetonitrile and water, providing excellent separation and resolution. This protocol is suitable for researchers, scientists, and drug development professionals working on the analysis and purification of this compound and related compounds.
Introduction
This compound is a member of the complex family of taxane diterpenoids, which includes the well-known anticancer agent Paclitaxel (Taxol®). The structural similarity of these compounds necessitates reliable and specific analytical methods for their identification and quantification in various matrices, including plant extracts and pharmaceutical formulations. This application note provides a detailed protocol for the analysis of this compound using HPLC with UV detection, a widely accessible and reliable technique in analytical laboratories.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Vials: 2 mL amber HPLC vials with caps and septa.
Chromatographic Conditions
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Run Time | 30 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (30:70 acetonitrile:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Taxus extract)
-
Extraction: Weigh 1 g of dried and powdered Taxus plant material. Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound, with an expected retention time of approximately 15.8 minutes. The gradient elution allows for the separation of this compound from other potentially interfering compounds in complex matrices.
Method Validation
The method was validated for linearity, precision, and accuracy.
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.
-
Precision: The precision of the method was evaluated by performing six replicate injections of a 50 µg/mL standard solution.
-
Accuracy: The accuracy was determined by a spike and recovery study. A known amount of this compound was added to a pre-analyzed sample extract, and the recovery was calculated.
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (R²) | 0.9995 |
| Range (µg/mL) | 1 - 100 |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between method development, validation, and application.
Application Notes and Protocols for Determining the Cytotoxicity of Taxumairol B using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Taxumairol B, a taxane diterpenoid, using two common cell viability assays: the MTT and XTT assays. The information herein is intended to guide researchers in setting up and performing these experiments to determine the potency of this compound in cancer cell lines.
Introduction to this compound and Cytotoxicity Assays
This compound is a member of the taxane family of natural products, which are known for their potent anticancer properties.[1] The most prominent member of this family, paclitaxel (Taxol), exerts its effect by stabilizing microtubules, leading to mitotic arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] Understanding the cytotoxic potential of novel taxanes like this compound is a critical step in the drug discovery and development process.
Cell viability assays are essential tools for evaluating the cytotoxic effects of compounds. These assays measure the proportion of viable cells in a population after exposure to a substance. The MTT and XTT assays are colorimetric methods that rely on the metabolic activity of living cells to convert a tetrazolium salt into a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of Taxanes
While specific cytotoxic data for this compound is not extensively available in the public domain, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against various cancer cell lines. These values are provided for illustrative purposes to demonstrate how data from cytotoxicity assays can be presented. For comparison, published IC50 values for paclitaxel and other taxanes from Taxus species are included.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (Hypothetical) | MCF-7 | Breast Adenocarcinoma | 0.05 | Illustrative Data |
| This compound (Hypothetical) | A549 | Lung Carcinoma | 0.12 | Illustrative Data |
| This compound (Hypothetical) | HeLa | Cervical Adenocarcinoma | 0.08 | Illustrative Data |
| This compound (Hypothetical) | HT-29 | Colorectal Adenocarcinoma | 0.25 | Illustrative Data |
| Paclitaxel (Taxol) | A2780/TAX (Taxol-resistant) | Ovarian Carcinoma | 4.4 | [2] |
| Docetaxel | A2780/TAX (Taxol-resistant) | Ovarian Carcinoma | 0.42 | [2] |
| Taxane Compound 13 | A2780/TAX (Taxol-resistant) | Ovarian Carcinoma | 0.19 | [2] |
| Taxumairone A | Human Colon Carcinoma | Colon Carcinoma | 0.1 µg/ml | [3] |
| Taxiwallinine | MCF-7 | Breast Cancer | 20.898 µg/mL | [4] |
| Paclitaxel (Taxol) | MCF-7 | Breast Cancer | 0.008 µg/mL | [4] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound using either the MTT or XTT assay is outlined in the diagram below.
Experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[5] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The insoluble formazan is then solubilized, and the absorbance is measured.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based colorimetric assay for measuring cell viability.[3] Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS, sterile
-
XTT labeling mixture (prepared by mixing XTT labeling reagent and electron-coupling reagent, as per the manufacturer's instructions)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
XTT Reagent Preparation and Addition:
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 450 and 500 nm using a microplate reader.[2] A reference wavelength of 630-690 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability using the same formula as in the MTT assay.
-
Plot the dose-response curve and determine the IC50 value.
-
Signaling Pathway of Taxane-Induced Apoptosis
Taxanes, including paclitaxel, are known to induce apoptosis through a complex signaling cascade that is often initiated by mitotic arrest. The following diagram illustrates a representative pathway. It should be noted that the specific pathways activated by this compound may vary depending on the cell type and experimental conditions.
Representative signaling pathway for taxane-induced apoptosis.
This pathway highlights key events in taxane-induced cell death. This compound, like other taxanes, is presumed to bind to and stabilize microtubules, leading to a halt in the cell cycle at the G2/M phase (mitotic arrest). This arrest can trigger downstream apoptotic signaling. One major pathway involves the modulation of the Bcl-2 family of proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. Additionally, taxanes can activate the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38. These events converge on the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis, leading to cell death.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxane diterpenoids from seeds of Taxus mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sites of biosynthesis and storage of Taxol in Taxus media (Rehder) plants: Mechanism of accumulation [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Taxol cytotoxicity on B-CLL cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Microtubule Polymerization Assay with Taxumairol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairol B, a member of the taxane family of diterpenoids, has been isolated from Taxus mairei. Taxanes are a critical class of anti-cancer agents that exert their therapeutic effects by interfering with microtubule dynamics. The most prominent member of this family, paclitaxel (Taxol®), is known to bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Given its structural similarity to other bioactive taxanes, this compound is hypothesized to function as a microtubule-stabilizing agent.
These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to evaluate the effects of this compound on tubulin assembly. This assay is a fundamental tool for characterizing the mechanism of action of potential microtubule-targeting agents and for determining their potency. The protocol is based on established methods for other taxanes and can be adapted for the screening and characterization of new compounds.
Principle of the Assay
The in vitro microtubule polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be measured by the increase in light scattering (turbidity) as microtubules form. The assay is typically performed in a temperature-controlled spectrophotometer at 340 nm. In the presence of a microtubule-stabilizing agent like a taxane, the rate and extent of polymerization are expected to increase.
Hypothetical Quantitative Data for this compound
The following table summarizes hypothetical data for the effect of this compound on in vitro microtubule polymerization. This data is for illustrative purposes to demonstrate how results from such an assay would be presented.
| Compound | Concentration (µM) | Vmax (mOD/min) | Max OD (340 nm) | Fold Increase in Polymerized Microtubules |
| Control (DMSO) | - | 5.2 | 0.15 | 1.0 |
| Paclitaxel | 1 | 25.8 | 0.35 | 2.3 |
| This compound | 0.1 | 8.1 | 0.20 | 1.3 |
| This compound | 1 | 22.5 | 0.32 | 2.1 |
| This compound | 10 | 28.3 | 0.38 | 2.5 |
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This protocol is designed for a 96-well plate format, allowing for the simultaneous testing of multiple concentrations of this compound.
Materials and Reagents:
-
Lyophilized tubulin (≥99% pure, bovine or porcine)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare a 100 mM stock solution of GTP in General Tubulin Buffer. Store in aliquots at -80°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of Paclitaxel in DMSO (e.g., 1 mM).
-
-
Preparation of Tubulin Polymerization Reaction Mix:
-
On ice, prepare a master mix of tubulin, buffer, and GTP. For each reaction, the final concentration of tubulin should be between 2-4 mg/mL, and the final concentration of GTP should be 1 mM. Include 10% (v/v) glycerol to promote polymerization.
-
Example for one well:
-
30 µL of 4 mg/mL Tubulin
-
59 µL of General Tubulin Buffer with 10% Glycerol
-
1 µL of 100 mM GTP
-
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 90 µL of the tubulin polymerization reaction mix to each well of a pre-chilled 96-well plate.
-
Add 10 µL of the appropriate dilution of this compound, paclitaxel (positive control), or DMSO (vehicle control) to the respective wells. Prepare serial dilutions of this compound to test a range of concentrations.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of this compound and the controls.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the polymerization curve.
-
Determine the maximum optical density (Max OD) at the plateau of the curve.
-
Calculate the fold increase in polymerized microtubules relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for the in vitro microtubule polymerization assay.
Caption: Proposed mechanism of action of this compound on microtubule dynamics.
Troubleshooting
| Issue | Possible Cause | Solution |
| No polymerization in control | Inactive tubulin | Use fresh or properly stored tubulin. Ensure GTP is added. |
| High background absorbance | Aggregated tubulin | Centrifuge the reconstituted tubulin solution at high speed before use. |
| Inconsistent results | Pipetting errors, temperature fluctuations | Use calibrated pipettes. Ensure the plate reader maintains a constant 37°C. |
| Precipitation of compound | Poor solubility | Adjust the final DMSO concentration. Ensure the compound is fully dissolved in the stock solution. |
Conclusion
The in vitro microtubule polymerization assay is a robust and reliable method for characterizing the activity of novel taxanes like this compound. By following this protocol, researchers can obtain quantitative data on the compound's ability to promote microtubule assembly, providing crucial insights into its mechanism of action and potential as a therapeutic agent. Further studies, such as tubulin binding assays and cell-based assays, are recommended to fully elucidate the biological profile of this compound.
Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following Taxumairol B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairol B is a member of the taxane family of diterpenoids, which are known for their potent effects on microtubule dynamics.[1] Like other taxanes, such as the well-known anticancer drug paclitaxel (Taxol®), this compound is understood to function as a microtubule-stabilizing agent.[1][2] These compounds bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting depolymerization.[1][2] This disruption of normal microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis.[1]
Immunofluorescence staining is a powerful technique to visualize the effects of compounds like this compound on the microtubule cytoskeleton. This method allows for the direct observation of changes in microtubule organization, such as bundling, increased density, and altered cellular distribution. These application notes provide a detailed protocol for the immunofluorescence staining of microtubules in cultured cells treated with this compound, along with guidelines for quantitative analysis of the resulting images.
Principle of the Method
The protocol involves several key steps:
-
Cell Culture and Treatment: Adherent cells are cultured on a suitable substrate (e.g., glass coverslips) and treated with varying concentrations of this compound.
-
Fixation: The cells are treated with a chemical fixative to preserve their cellular structure and the microtubule network.
-
Permeabilization: The cell membrane is permeabilized to allow antibodies to access the intracellular components.
-
Blocking: Non-specific antibody binding sites are blocked to reduce background signal.
-
Immunostaining: The cells are incubated with a primary antibody specific for a microtubule protein (e.g., α-tubulin), followed by a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often stained with a DNA-binding dye (e.g., DAPI) for reference, and the coverslip is mounted onto a microscope slide.
-
Microscopy and Image Analysis: The stained cells are visualized using a fluorescence microscope, and the images can be analyzed to quantify the effects of this compound on microtubule morphology.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable adherent cell line (e.g., HeLa, A549, MCF-7)
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Glass Coverslips: Sterile, 12 mm or 18 mm diameter.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic and should be handled in a fume hood) .
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.[3]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[4]
-
Primary Antibody: Mouse monoclonal anti-α-tubulin antibody (e.g., Clone DM1A).
-
Secondary Antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: 4′,6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Antifade mounting medium.
-
Microscope: Fluorescence or confocal microscope with appropriate filter sets.
Protocol for Immunofluorescence Staining
-
Cell Seeding:
-
Sterilize glass coverslips by dipping in 70% ethanol and passing them through a flame.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar. A vehicle control (e.g., DMSO) should be included.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Add 1 mL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in 1% BSA in PBS according to the manufacturer's recommendations (a typical starting dilution is 1:500 to 1:1000).
-
Remove the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.[3]
-
Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS according to the manufacturer's recommendations (a typical starting dilution is 1:1000). Protect the antibody from light.
-
Add the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature in the dark.[3]
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.[3]
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Data Presentation
Quantitative analysis of microtubule architecture can provide objective measures of the effects of this compound.[5][6][7] This typically involves acquiring multiple images from different fields for each treatment condition and using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure various parameters.
Table 1: Quantitative Analysis of Microtubule Morphology after this compound Treatment
| Treatment Group | Microtubule Density (Arbitrary Units) | Microtubule Bundling Index | Average Microtubule Length (µm) | Percentage of Cells with Abnormal Mitotic Spindles |
| Vehicle Control (DMSO) | 100 ± 5 | 1.0 ± 0.1 | 15.2 ± 1.8 | 3 ± 1% |
| This compound (10 nM) | 125 ± 8 | 1.8 ± 0.2 | 18.5 ± 2.1 | 25 ± 4% |
| This compound (50 nM) | 180 ± 12 | 3.5 ± 0.4 | 22.1 ± 2.5 | 68 ± 7% |
| This compound (100 nM) | 210 ± 15 | 4.8 ± 0.5 | 25.6 ± 2.9 | 85 ± 6% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific properties of this compound.
Visualizations
Caption: Experimental workflow for immunofluorescence staining of microtubules.
Caption: Mechanism of action of this compound on microtubules.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxol allosterically alters the dynamics of the tubulin dimer and increases the flexibility of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 4. alpha Tubulin Monoclonal Antibody (TU-01), FITC (MA1-19581) [thermofisher.com]
- 5. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Taxumairol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairol B, a novel taxane diterpenoid isolated from Taxus mairei, is emerging as a potent anti-cancer agent. Preliminary studies suggest that its mechanism of action involves the disruption of microtubule dynamics, a hallmark of taxane compounds, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This application note provides a comprehensive guide for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining. While specific data on this compound is still emerging, the protocols and expected outcomes are based on the well-established effects of related taxane compounds like Paclitaxel.[1][2][3][4] This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA.[5] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cancer cells with this compound and subsequently staining with PI, researchers can quantify the percentage of cells arrested in a specific phase of the cell cycle, typically the G2/M phase for taxane compounds.[6][7][8][9][10][11]
Data Presentation
The following tables represent hypothetical data illustrating the dose-dependent effect of this compound on cell cycle distribution in a human breast cancer cell line (e.g., MCF-7) after 24 hours of treatment.
Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |
| 10 | 58.7 ± 2.9 | 18.1 ± 1.6 | 23.2 ± 2.1 |
| 25 | 45.3 ± 2.5 | 15.4 ± 1.4 | 39.3 ± 3.0 |
| 50 | 28.1 ± 2.0 | 10.2 ± 1.1 | 61.7 ± 4.2 |
| 100 | 15.6 ± 1.7 | 5.8 ± 0.9 | 78.6 ± 5.1 |
Table 2: Time-Course of G2/M Arrest Induced by 50 nM this compound in MCF-7 Cells
| Time (hours) | % Cells in G2/M Phase |
| 0 | 14.3 ± 1.5 |
| 6 | 25.8 ± 2.2 |
| 12 | 48.9 ± 3.5 |
| 24 | 61.7 ± 4.2 |
| 48 | 65.3 ± 4.8 |
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[5][12][13]
-
Flow cytometer
-
Flow cytometry tubes
Protocol for Cell Treatment and Harvest
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Add 1 mL of complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Protocol for Cell Fixation
-
Resuspension: Resuspend the cell pellet in 500 µL of ice-cold PBS and transfer to a flow cytometry tube.
-
Fixation: While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[5][12][13]
-
Incubation: Incubate the cells at -20°C for at least 2 hours (overnight is recommended for optimal fixation).
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Carefully decant the ethanol.
-
Rehydration: Resuspend the cell pellet in 5 mL of PBS and centrifuge at 800 x g for 5 minutes. Discard the supernatant.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[12][13]
-
Analysis: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on PI fluorescence.
Visualizations
Signaling Pathway
Taxanes like this compound are known to exert their effects by targeting microtubules.[9][14] This leads to the stabilization of microtubules, preventing their depolymerization, which is essential for mitotic spindle formation and chromosome segregation during mitosis.[8][15][16] This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle.[8] If the arrest is prolonged, it can trigger apoptotic cell death.[6][17][18]
Caption: this compound signaling pathway leading to M phase arrest.
Experimental Workflow
The following diagram outlines the key steps for analyzing this compound-induced cell cycle arrest using flow cytometry.
Caption: Workflow for cell cycle analysis by flow cytometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High CV in G0/G1 peak | Clumped cells | Filter cell suspension through a 40 µm nylon mesh before analysis. Ensure single-cell suspension after trypsinization. |
| Inconsistent staining | Ensure thorough mixing of cells with PI staining solution. Optimize staining time and temperature. | |
| Broad S-phase peak | Apoptotic cells | Perform a sub-G1 analysis to quantify apoptotic cells. Consider co-staining with an apoptosis marker like Annexin V. |
| Cell doublets | Use doublet discrimination gating during flow cytometry analysis. | |
| Low cell number | Cell death due to high drug concentration | Reduce the concentration of this compound or shorten the treatment time. |
| Cell loss during washing steps | Be gentle during resuspension and centrifugation steps. Increase centrifugation speed or time if necessary. | |
| No G2/M arrest observed | Inactive compound | Verify the activity of this compound with a positive control (e.g., Paclitaxel). |
| Incorrect drug concentration | Perform a dose-response experiment to determine the optimal concentration. | |
| Insufficient treatment time | Perform a time-course experiment to determine the optimal treatment duration. |
Conclusion
This application note provides a framework for the robust analysis of cell cycle arrest induced by this compound using flow cytometry. The detailed protocols and data presentation guidelines will enable researchers to effectively characterize the anti-proliferative effects of this promising anti-cancer compound. The provided visualizations of the signaling pathway and experimental workflow offer a clear understanding of the underlying mechanisms and the practical steps involved in the analysis. This methodology is crucial for the preclinical evaluation of this compound and its development as a potential therapeutic agent.
References
- 1. Research on the Medicinal Chemistry and Pharmacology of Taxus × media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell kill kinetics and cell cycle effects of taxol on human and hamster ovarian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-cycle synchronization reverses Taxol resistance of human ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Discovery of how Taxol works could lead to better anticancer drugs | University of California [universityofcalifornia.edu]
- 15. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]
- 16. researchgate.net [researchgate.net]
- 17. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of Taxumairol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxumairol B is a member of the taxane family of diterpenoids, natural products that have yielded some of the most effective anti-cancer agents to date, including paclitaxel (Taxol®) and docetaxel (Taxotere®)[1]. Taxanes are known to exert their cytotoxic effects by stabilizing microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division. This interference leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells[1]. Given the established anti-cancer properties of the taxane class, this compound presents a promising candidate for preclinical investigation as a potential chemotherapeutic agent.
These application notes provide a comprehensive guide for the in vivo evaluation of this compound using a well-established animal model of human cancer. The protocols outlined below are based on standard methodologies for testing taxane-like compounds and are intended to serve as a foundational framework for efficacy and toxicity studies.
Recommended Animal Model: Human Tumor Xenograft in Immunodeficient Mice
The most widely accepted and utilized preclinical model for evaluating the anti-cancer efficacy of novel compounds is the human tumor xenograft model. This model involves the implantation of human cancer cells into immunodeficient mice, which lack a functional immune system and therefore do not reject the foreign cells. This allows for the growth of human tumors in a living organism, providing a platform to assess the therapeutic effects of drug candidates.
For the initial in vivo testing of this compound, the subcutaneous A549 human non-small cell lung cancer (NSCLC) xenograft model in athymic nude or NOD/SCID mice is recommended. The A549 cell line is well-characterized, known to be sensitive to taxanes, and readily forms solid tumors when implanted subcutaneously[2][3].
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: A549 human non-small cell lung cancer cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution.
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. A viability of >95% is required for implantation.
-
Cell Suspension: Resuspend the harvested cells in sterile, serum-free DMEM or PBS at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice until injection.
Subcutaneous Xenograft Implantation
-
Animals: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to any procedures.
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the right flank of the mouse with 70% ethanol.
-
Using a 27-gauge needle and a 1 mL syringe, inject 0.1 mL of the A549 cell suspension (1 x 10^6 cells) subcutaneously into the prepared flank.
-
Monitor the mice daily for signs of distress and to observe tumor growth.
-
Formulation and Administration of this compound
Due to the poor aqueous solubility of most taxanes, a formulation vehicle is required for in vivo administration. A common vehicle for preclinical studies is a mixture of Cremophor® EL and ethanol.
Formulation Protocol (Example for Paclitaxel, adaptable for this compound):
-
Dissolve this compound in dehydrated ethanol to create a stock solution.
-
Add an equal volume of Cremophor® EL to the ethanol/Taxumairol B solution and mix thoroughly.
-
For administration, dilute this stock solution with sterile saline (0.9% NaCl) to the final desired concentration. It is recommended to prepare this formulation fresh before each injection.
Administration Protocol:
-
Route of Administration: Intravenous (IV) injection via the tail vein is the standard route for taxanes to ensure systemic exposure.
-
Dosing Schedule: A typical dosing schedule for taxanes in xenograft models is once daily for five consecutive days or twice weekly[3][4]. The optimal dose and schedule for this compound will need to be determined in a dose-finding study.
-
Injection Volume: The maximum recommended IV injection volume for a mouse is 10 mL/kg.
Efficacy and Toxicity Monitoring
-
Tumor Growth Measurement:
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Treatment should commence when tumors reach an average volume of 100-150 mm³.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the mean tumor volume of the treated groups to the vehicle control group.
-
Tumor Regression: Monitor for any decrease in tumor size in the treated groups.
-
-
Toxicity Assessment:
-
Body Weight: Record the body weight of each mouse three times per week. A body weight loss of more than 15-20% is a common sign of toxicity.
-
Clinical Observations: Monitor the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Hematological Analysis: At the end of the study, blood samples can be collected for a complete blood count (CBC) to assess for myelosuppression, a known side effect of taxanes.
-
Data Presentation
Quantitative data from efficacy and toxicity studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | qd x 5 | 1500 ± 150 | - |
| This compound | 10 | qd x 5 | 800 ± 95 | 46.7 |
| This compound | 20 | qd x 5 | 450 ± 60 | 70.0 |
| Positive Control (Paclitaxel) | 20 | qd x 5 | 500 ± 75 | 66.7 |
Table 2: Example of Toxicity Data
| Treatment Group | Dose (mg/kg) | Schedule | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | - | qd x 5 | 2.5 | 0/10 |
| This compound | 10 | qd x 5 | 5.8 | 0/10 |
| This compound | 20 | qd x 5 | 12.3 | 1/10 |
| Positive Control (Paclitaxel) | 20 | qd x 5 | 10.5 | 0/10 |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for in vivo testing of this compound.
Taxane Mechanism of Action: Signaling Pathway
Caption: Taxane-induced apoptotic signaling pathway.
References
- 1. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Taxumairol B in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Taxumairol B.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its solubility a concern?
This compound is a complex diterpenoid belonging to the taxane family, a class of compounds known for their potent biological activities, including anticancer properties.[1] Like many other taxanes, such as Paclitaxel, this compound is a large, lipophilic molecule with a molecular formula of C₂₈H₄₀O₁₂.[2] Its chemical structure, characterized by numerous non-polar groups, leads to poor water solubility. This low aqueous solubility can significantly hinder its use in biological assays, preclinical studies, and formulation development, leading to challenges in achieving therapeutic concentrations and reliable experimental results.
2. What are the initial steps for dissolving this compound for in vitro experiments?
For in vitro studies, a common starting point is to prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvents: Begin with water-miscible organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile, chemically resistant vial.
-
Add a small volume of the chosen organic solvent to dissolve the compound completely. Sonication can aid in dissolution.
-
Once fully dissolved, this stock solution can be serially diluted into an aqueous buffer or cell culture medium for your experiment.
-
-
Important Consideration: Be mindful of the final concentration of the organic solvent in your experimental setup, as high concentrations can be toxic to cells. It is advisable to keep the final solvent concentration below 0.5%.
3. My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Use a Co-solvent System: A co-solvent system can increase the solubility of a poorly soluble drug in water by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3] You can try adding a small percentage of a less polar, water-miscible co-solvent like polyethylene glycol (PEG) or propylene glycol to your aqueous medium before adding the this compound stock solution.[4]
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5] Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are commonly used. Add the surfactant to your aqueous buffer at a concentration above its critical micelle concentration (CMC) before introducing the this compound stock solution.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4][6][7] Beta-cyclodextrins, particularly chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are effective solubilizing agents.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound to make a stock solution. | Insufficient solvent volume or inappropriate solvent. | Increase the volume of the organic solvent (e.g., DMSO, DMF). Gentle warming or sonication may also help. Ensure the solvent is of high purity. |
| Cloudiness or precipitation observed in the stock solution over time. | The compound may be unstable or the solution is supersaturated. | Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container. Prepare fresh stock solutions more frequently. |
| Inconsistent results in biological assays. | Precipitation of this compound in the assay medium, leading to variable effective concentrations. | Visually inspect the assay medium for any signs of precipitation under a microscope. Consider using one of the solubility enhancement techniques mentioned above (co-solvents, surfactants, cyclodextrins). |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract or rapid precipitation upon injection. | For oral administration, consider formulation strategies such as solid dispersions or lipid-based formulations.[5][9] For parenteral administration, explore the use of co-solvents, cyclodextrins, or nanoformulations. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes or glass vials, sonicator.
-
Procedure:
-
Aseptically weigh 1 mg of this compound and transfer it to a sterile vial.
-
Add 175.8 µL of DMSO to achieve a 10 mM stock solution (based on a molecular weight of 568.6 g/mol ).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials: this compound, HP-β-CD, aqueous buffer (e.g., Phosphate Buffered Saline, PBS), magnetic stirrer.
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound using a suitable analytical method, such as HPLC.
-
Data Presentation
Table 1: Common Organic Solvents for Initial Solubilization
| Solvent | Properties | Typical Starting Concentration | Considerations |
| DMSO | Water-miscible, aprotic | 1-10 mg/mL | Can be cytotoxic at concentrations >0.5% (v/v) in many cell lines. |
| DMF | Water-miscible, aprotic | 1-10 mg/mL | Can be cytotoxic at concentrations >0.5% (v/v). |
| Ethanol | Water-miscible, protic | 1-5 mg/mL | May have biological effects on its own. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvency | Reduces interfacial tension between the solute and the aqueous solution.[3] | Simple to implement. | May require high concentrations of co-solvents, which can be toxic. |
| Surfactants | Form micelles to encapsulate the hydrophobic drug.[5] | Effective at low concentrations. | Can interfere with some biological assays. Potential for toxicity. |
| Cyclodextrins | Form inclusion complexes with the drug.[6][7] | Generally well-tolerated. Can improve stability. | Can be expensive. May not be suitable for all drug molecules. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier in a solid state.[3][5] | Can significantly improve oral bioavailability. | Requires specialized formulation equipment. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle.[4][6] | Can enhance oral absorption through lymphatic uptake. | Complex formulations to develop and manufacture. |
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: Generalized signaling pathway for taxane compounds.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical: this compound [caps.ncbs.res.in]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Pharmaceutical and physical properties of paclitaxel (Taxol) complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Stability of Novel Taxanes: A Technical Support Center
For researchers, scientists, and drug development professionals working with novel taxane compounds like Taxumairol B, ensuring molecular stability is a critical aspect of experimental design and product development. This technical support center provides troubleshooting guidance and frequently asked questions to address potential stability issues and the characterization of degradation products.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing decreasing purity over time in preliminary analyses. What are the likely causes?
A1: Taxane skeletons, including potentially this compound, are susceptible to several degradation pathways. The most common issues are hydrolysis of ester groups, epimerization at stereocenters, and oxidation. The specific functional groups on this compound will determine its unique stability profile. It is recommended to conduct systematic forced degradation studies to identify the specific vulnerabilities of the molecule.
Q2: What are forced degradation studies and why are they important for a new molecule like this compound?
A2: Forced degradation, or stress testing, involves intentionally exposing a compound to harsh conditions to accelerate its decomposition. These studies are crucial for:
-
Identifying potential degradation products: This helps in understanding the degradation pathways.
-
Elucidating the intrinsic stability of the molecule: It reveals the conditions under which the compound is least stable.
-
Developing and validating stability-indicating analytical methods: These methods are essential for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradants.
Q3: What conditions should I use for forced degradation studies of this compound?
A3: Based on general guidelines for pharmaceuticals and studies on other taxanes, the following conditions are recommended for solution-state studies:
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Acidic Hydrolysis: 0.1 M HCl at 40°C
-
Basic Hydrolysis: pH 10 buffer at 40°C
-
Oxidation: 0.3% H₂O₂ at 25°C
-
Thermal Degradation: Heating the solid compound.
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Photostability: Exposing the compound to light as per ICH Q1B guidelines.
It is also important to conduct these studies in the solid state to assess thermal and photostability.
Q4: How can I identify the degradation products of this compound?
A4: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary tool for separating the degradation products from the parent compound. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are invaluable for determining the molecular weights and fragmentation patterns of the degradants. For definitive structural confirmation, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected peaks in my HPLC chromatogram.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify sample handling and storage: Ensure that the sample has been stored under appropriate conditions (e.g., protected from light, at a low temperature) and that the solvents used are of high purity and free from contaminants.
-
Perform a forced degradation study: Subject a fresh sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions by HPLC. This will help to confirm if the unexpected peaks correspond to degradation products.
-
Use a stability-indicating HPLC method: If you are not already using one, develop an HPLC method that can resolve the main peak of this compound from all potential degradation products. This often involves gradient elution and a C18 or phenyl column.
-
Issue 2: The concentration of my this compound stock solution is decreasing over time.
-
Possible Cause: Instability in the chosen solvent or storage conditions.
-
Troubleshooting Steps:
-
Evaluate solvent compatibility: Taxanes can be unstable in certain aqueous solutions, especially at neutral to basic pH. Conduct a short-term stability study in different solvents (e.g., acetonitrile, methanol, DMSO) and buffer systems to identify a suitable medium for your stock solutions.
-
Assess storage conditions: Store aliquots of the stock solution under different temperature and light conditions (e.g., 4°C in the dark, -20°C in the dark, room temperature on the benchtop) to determine the optimal storage conditions.
-
Prepare fresh solutions: For quantitative experiments, it is always best practice to prepare fresh solutions of this compound immediately before use.
-
Data Presentation
Summarize the results of your forced degradation studies in a clear and structured table.
Table 1: Example Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl | 1 hour | 40°C | 15% | 3 | 8.5% (RT 5.2 min) |
| pH 10 Buffer | 1 hour | 40°C | 25% | 4 | 12.3% (RT 4.8 min) |
| 0.3% H₂O₂ | 1 hour | 25°C | 8% | 2 | 5.1% (RT 6.1 min) |
| Solid State Heat | 4 weeks | 60°C | 5% | 2 | 3.2% (RT 7.5 min) |
| Photostability | 4 weeks | Room Temp | 2% | 1 | 1.5% (RT 8.0 min) |
Note: This table is a template. The actual results will depend on the specific stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate the solution at 40°C for a specified time (e.g., 1 hour). Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with a pH 10 buffer. Incubate the solution at 40°C for a specified time (e.g., 1 hour). Neutralize the solution with an appropriate amount of HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 0.3% hydrogen peroxide. Keep the solution at room temperature for a specified time (e.g., 1 hour).
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and store it at an elevated temperature (e.g., 60°C) for a specified period (e.g., 4 weeks). Dissolve the sample in a suitable solvent before analysis.
-
Photostability: Expose a solid sample of this compound to a light source according to ICH Q1B guidelines. Dissolve the sample in a suitable solvent before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample (this compound in the same solvent, stored under normal conditions), by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A phenyl column may also provide different selectivity for aromatic taxanes.
-
Mobile Phase Selection: Use a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.
-
Elution Mode: Develop a gradient elution method to ensure separation of both early and late-eluting impurities. For example, start with a lower percentage of organic solvent and gradually increase it over the run.
-
Detection: Use a PDA (Photodiode Array) or DAD (Diode-Array Detector) to monitor the elution at multiple wavelengths. This can help to distinguish between peaks with different UV spectra. A common detection wavelength for taxanes is around 230 nm.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity of the method.
Visualizations
Caption: A generalized degradation pathway for taxane compounds.
Caption: A typical experimental workflow for stability testing of a new compound.
Caption: A decision tree for troubleshooting unexpected peaks in HPLC analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
